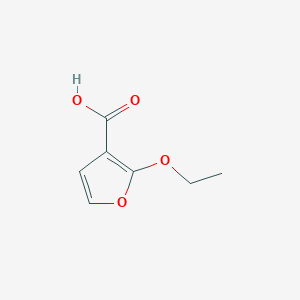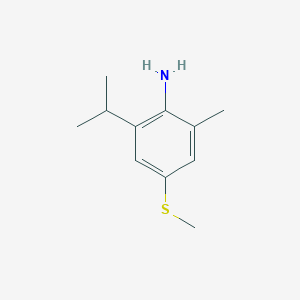
2-Isopropyl-6-methyl-4-(methylthio)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-6-methyl-4-(methylthio)aniline is an organic compound with the molecular formula C11H17NS It is characterized by the presence of an aniline group substituted with isopropyl, methyl, and methylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methyl-4-(methylthio)aniline typically involves the introduction of the isopropyl, methyl, and methylthio groups onto the aniline ring. One common method involves the nitration of aniline followed by reduction to form the corresponding amine. Subsequent alkylation and thiolation steps introduce the isopropyl, methyl, and methylthio groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .
化学反应分析
Types of Reactions
2-Isopropyl-6-methyl-4-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Isopropyl-6-methyl-4-(methylthio)aniline is utilized in various scientific research applications:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Isopropyl-6-methyl-4-(methylthio)aniline involves its interaction with specific molecular targets. The presence of the aniline group allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various receptors and enzymes. The methylthio group can undergo metabolic transformations, affecting the compound’s bioavailability and activity .
相似化合物的比较
Similar Compounds
4-(Methylthio)aniline: Similar structure but lacks the isopropyl and methyl groups.
2-Isopropyl-4-methylthioaniline: Similar but with different substitution pattern.
6-Methyl-4-(methylthio)aniline: Lacks the isopropyl group.
Uniqueness
2-Isopropyl-6-methyl-4-(methylthio)aniline is unique due to the specific combination of substituents on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C11H17NS |
|---|---|
分子量 |
195.33 g/mol |
IUPAC 名称 |
2-methyl-4-methylsulfanyl-6-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NS/c1-7(2)10-6-9(13-4)5-8(3)11(10)12/h5-7H,12H2,1-4H3 |
InChI 键 |
OBRLKBKMKURJQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)C(C)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


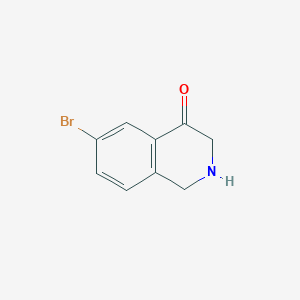



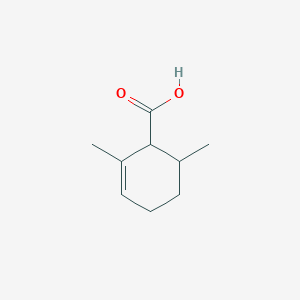
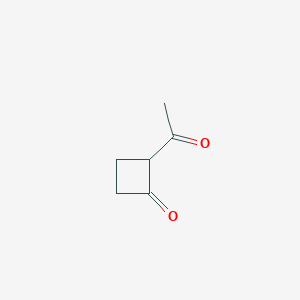
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)
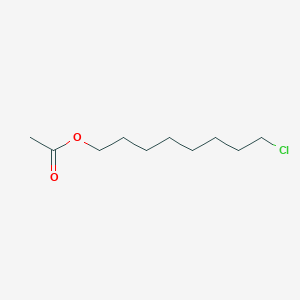
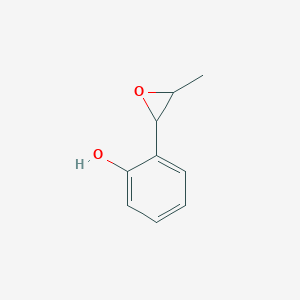
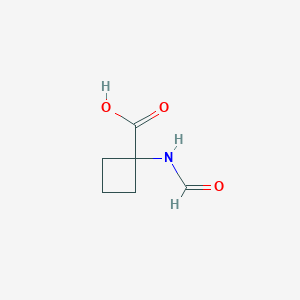
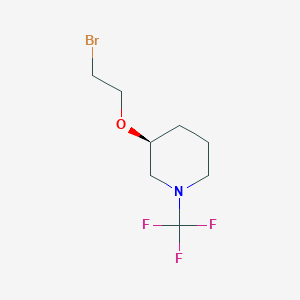
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
